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molecular formula C6H3ClF3NO B2620938 2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate CAS No. 164464-58-8

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate

Cat. No. B2620938
M. Wt: 197.54
InChI Key: PPXDPRCUEAXEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921382B2

Procedure details

To a solution of 2-chloro-4-trifluoromethylpyridine (1.81 g, 10 mmol) in trifluoroacetic acid (12 mL) was added 30% hydrogen peroxide (8 mL), and the mixture was stirred at 50° C. over a weekend. The reaction mixture was poured into ice-cold H2O, neutralized with solid Na2CO3 with stirring, and extracted with EtOAc three times. The combined organic layer was dried over anhydrous Na2SO4, filtered, concentrated, and dried to give analytically pure 2-chloro-4-trifluoromethylpyridine N-oxide (1.67 g) as a brown oil: 1H NMR (CDCl3) δ 8.45 (d, J=6.9 Hz, 1H), 7.77 (d, J=2.4 Hz, 1H), 7.47 (dd, J=6.9, 2.4 Hz, 1H); GC-MS m/z 197 ([M]+).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.OO.C([O-])([O-])=[O:15].[Na+].[Na+]>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=[CH:4][N+:3]=1[O-:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(F)(F)F
Name
Quantity
8 mL
Type
reactant
Smiles
OO
Name
Quantity
12 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. over a weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold H2O
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=[N+](C=CC(=C1)C(F)(F)F)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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